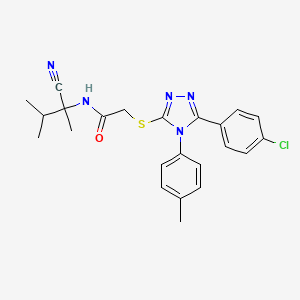![molecular formula C18H16N2O2 B13365496 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring substituted with a pyrrolidinylcarbonyl group
Métodos De Preparación
The synthesis of 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Pyrrolidinylcarbonyl Group: This step involves the acylation of the benzoxazole ring with a pyrrolidinylcarbonyl chloride under basic conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.
Aplicaciones Científicas De Investigación
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylcarbonyl group can enhance binding affinity and specificity, while the benzoxazole ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole can be compared with other similar compounds, such as:
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione: This compound shares the pyrrolidinylcarbonyl group but has a different core structure, leading to distinct chemical and biological properties.
N-[4-(1-Pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide: Another similar compound with a thiophene ring instead of a benzoxazole ring, which can result in different reactivity and applications.
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
[4-(1,3-benzoxazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H16N2O2/c21-18(20-11-3-4-12-20)14-9-7-13(8-10-14)17-19-15-5-1-2-6-16(15)22-17/h1-2,5-10H,3-4,11-12H2 |
Clave InChI |
MCZBKOVRJQWOGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365414.png)




![4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)

![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)



![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)
